(4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Description
Key Structural Features Linking to Atorvastatin:
- Dioxane Core : The 1,3-dioxane ring serves as a rigid scaffold that mimics the pyranose structure in atorvastatin’s pharmacophore.
- Aminoethyl Side Chain : Positioned at C6, this group is essential for subsequent coupling reactions to form atorvastatin’s pyrrole moiety.
- tert-Butyl Acetate Ester : A protecting group that enhances solubility during synthesis and is later hydrolyzed to yield the active carboxylic acid.
Role as Intermediate A9:
In atorvastatin synthesis, this compound is designated Intermediate A9 and participates in a multi-step sequence:
Related Impurities:
- Atorvastatin Acetonide : Formed via unintended cyclization of the aminoethyl group.
- Desfluoro-atorvastatin : Lacks the fluorine atom due to incomplete substitution during synthesis.
- 3-Oxo Atorvastatin : Oxidation byproduct of the heptanoic acid side chain.
Structural comparisons highlight that even minor deviations in the dioxane ring’s stereochemistry (e.g., cis isomers or racemic mixtures) result in pharmacologically inactive impurities. Regulatory guidelines mandate strict control of Intermediate A9’s enantiomeric excess (typically >99%) to prevent impurity carryover into the final API.
Properties
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHVKNLMBMKSR-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652255 | |
| Record name | tert-Butyl [(4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-89-7 | |
| Record name | 1,1-Dimethylethyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105067-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Reduction of Ketone Intermediates
The trans-configuration of the dioxane ring is often achieved through selective reduction of a ketone precursor. A method adapted from the synthesis of the cis-isomer (CAS 947586-93-8) involves the use of sodium borohydride (NaBH₄) in the presence of a trialkylborane catalyst . For the trans-isomer, however, the reaction conditions are modified to favor axial attack on the ketone intermediate.
Procedure :
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A solution of tert-butyl 6-(4-nitrobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate in methanol is treated with NaBH₄ and triethylborane at -10°C for 5 hours .
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The mixture is quenched with ammonium chloride, extracted with ethyl acetate, and concentrated to yield the trans-alcohol intermediate.
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The alcohol is subsequently converted to the aminoethyl group via a two-step process:
Key Data :
| Parameter | Value |
|---|---|
| Yield (Reduction) | 78% (cis:trans = 1:3) |
| Reaction Temperature | -10°C |
| Catalyst | Triethylborane |
This method leverages steric hindrance from the tert-butyl group to favor trans-alcohol formation, though the cis-isomer remains a minor byproduct .
A more direct route involves the introduction of the aminoethyl group via nucleophilic substitution. This approach, detailed in US Patent 5,248,793 , uses a sulfonate ester intermediate to facilitate displacement by an azide ion, followed by reduction.
Procedure :
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Sulfonation : (4S,trans)-1,1-Dimethylethyl-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate is treated with 4-chlorobenzenesulfonyl chloride in methylene chloride with triethylamine as a base .
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Azide Displacement : The sulfonate ester reacts with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours.
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Reduction : The resulting azide is reduced using hydrogen gas (1 atm) over palladium on carbon in methanol, yielding the primary amine .
Key Data :
| Parameter | Value |
|---|---|
| Sulfonation Yield | 92% |
| Azide Displacement | 85% |
| Reduction Efficiency | 95% |
This method avoids the low-temperature constraints of ketone reductions and is scalable to industrial production . The trans-configuration is preserved due to the rigid dioxane ring, which prevents epimerization during substitution.
Cyanomethylation Followed by Hydrogenation
A third method, adapted from the synthesis of (4R-cis)-6-cyanomethyl derivatives , introduces the aminoethyl group via nitrile intermediates.
Procedure :
-
Cyanomethylation : A sulfonate ester intermediate (e.g., 4-bromobenzenesulfonyloxy derivative) is treated with potassium cyanide in DMF at 50°C .
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Hydrogenation : The nitrile group is reduced to an amine using hydrogen gas (3 atm) and Raney nickel in methanol at 40°C .
Key Data :
| Parameter | Value |
|---|---|
| Cyanide Displacement | 88% |
| Hydrogenation Yield | 90% |
| Purity (HPLC) | 99.2% |
This method’s success relies on the stability of the trans-configuration during the high-temperature cyanide displacement. Side reactions, such as over-reduction or epimerization, are minimized by maintaining a pH of 9–10 during hydrogenation .
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Ketone Reduction | 78 | Moderate | High | Low |
| Azide Displacement | 85 | High | Very High | Moderate |
| Cyanomethylation | 88 | High | Moderate | High |
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Ketone Reduction : Suitable for small-scale synthesis but limited by costly borane catalysts .
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Azide Displacement : Ideal for industrial use due to high yields and minimal byproducts .
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Cyanomethylation : Cost-effective but requires careful pH control to prevent side reactions .
Critical Factors in Trans-Configuration Control
The trans-configuration of the dioxane ring is inherently stabilized by:
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Steric Effects : The tert-butyl group at position 1 and methyl groups at position 2 create a rigid chair conformation, favoring axial substitution at position 6 .
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Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilic displacement rates without destabilizing the transition state .
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Temperature : Reactions conducted below 0°C favor kinetic control, preserving the trans-configuration .
Industrial-Scale Considerations
For commercial production, the azide displacement method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
(4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
(4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate with structurally related compounds, emphasizing stereochemical, functional, and application-based differences:
Key Findings:
Stereochemical Impact : The 4S,trans configuration of the target compound distinguishes it from the 4R,cis isomers (e.g., CAS 125995-13-3), which are often process-related impurities in atorvastatin production . Stereochemistry directly influences biological activity and synthetic utility.
Functional Group Reactivity: Compared to cyanomethyl or hydroxymethyl analogs, the aminoethyl group in the target compound enables nucleophilic reactions critical for forming amide or urea linkages in API frameworks .
Regulatory and Safety Profiles : The 4R,cis isomer is classified as an acute oral toxin (Category 4), underscoring the importance of stereochemical purity in reducing toxicity risks .
Synthetic Versatility : Derivatives like the hydroxymethyl variant (CAS 124655-09-0) offer divergent pathways for structural diversification, whereas the target compound is optimized for specific enantioselective steps .
Biological Activity
(4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula and a molecular weight of 273.37 g/mol. This compound features a unique dioxane ring structure combined with an aminoethyl group, which contributes to its biological activity and potential applications in medicinal chemistry and biochemistry.
The biological activity of (4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may modulate various biological pathways through enzyme inhibition or receptor activation. The exact molecular targets are still under investigation but may include dihydrofolate reductase (DHFR), which is crucial in folate metabolism and has implications in cancer and bacterial infections .
Pharmacological Applications
The compound has potential applications in:
- Antimicrobial Therapy : Preliminary studies suggest that it may exhibit antibacterial properties by targeting bacterial enzymes involved in folate synthesis .
- Anticancer Research : Due to its structural similarities with known anticancer agents, it is being explored for its ability to inhibit cancer cell proliferation through enzymatic pathways .
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents aimed at treating various diseases.
1. Inhibition of Dihydrofolate Reductase
Studies have shown that compounds similar to (4S,trans)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate can effectively inhibit DHFR in various organisms. For instance:
- A study highlighted the efficacy of a related compound against Staphylococcus aureus DHFR with an IC50 value indicating potent inhibition .
2. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has revealed that modifications to the dioxane ring or aminoethyl group can significantly affect biological activity. For example:
- The S-enantiomer of similar compounds demonstrated higher binding affinity and inhibitory potency compared to R-enantiomers in DHFR assays .
Comparative Analysis with Similar Compounds
Q & A
Basic: What synthetic strategies are recommended to achieve high stereochemical purity of (4S,trans)-1,1-dimethylethyl-6-aminoethyl-2,3-dioxane-4-acetate?
Methodological Answer:
The synthesis of this compound requires precise control of stereochemistry, particularly at the 4S and trans positions. Key steps include:
- Chiral Auxiliary Use : Start with tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125971-94-0) as a precursor. Catalytic hydrogenation or reductive amination can introduce the aminoethyl group while retaining stereochemical integrity .
- Protection-Deprotection : Use tert-butyl groups to protect reactive sites during cyanidation or acetylation steps, as described in Glaxo's synthesis of CI-981 intermediates .
- Chromatographic Purification : Employ silica gel chromatography with chiral stationary phases to isolate the trans isomer from potential cis byproducts .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry. For example, the trans configuration can be confirmed by distinct coupling constants (-values) in the dioxane ring protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 210 nm) is effective for purity assessment, especially when analyzing it as an atorvastatin impurity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 302.36) and detects trace impurities .
Advanced: How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography data?
Methodological Answer:
Discrepancies may arise due to dynamic effects in solution (NMR) versus static crystal structures (X-ray). To address this:
- Density Functional Theory (DFT) Calculations : Compare experimental NMR chemical shifts with DFT-predicted values for both cis and trans configurations .
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (as in small-molecule crystallography) to unambiguously assign the trans configuration .
- Variable-Temperature NMR : Probe conformational flexibility by analyzing temperature-dependent splitting of diastereotopic protons .
Advanced: What methodologies are recommended for quantifying this compound as a process-related impurity in atorvastatin formulations?
Methodological Answer:
- HPLC-UV/MS Hybrid Methods : Develop a gradient method using a C18 column (e.g., 5 µm, 250 × 4.6 mm) with mobile phases of acetonitrile and 0.1% formic acid. Monitor at 220 nm for UV detection and use MS/MS for confirmation at low concentrations (LOQ < 0.1%) .
- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and thermal stress to identify degradation products and validate method specificity .
Advanced: How can synthetic routes be optimized to minimize epimerization during the introduction of the aminoethyl group?
Methodological Answer:
- Low-Temperature Conditions : Perform reductive amination or cyanide displacement at −20°C to suppress racemization .
- Stereoselective Catalysts : Use chiral catalysts (e.g., Rhodium with BINAP ligands) for asymmetric hydrogenation of intermediates like tert-butyl-6-cyanomethyl derivatives .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before epimerization occurs .
Basic: What are the critical stability considerations for storing (4S,trans)-1,1-dimethylethyl-6-aminoethyl-2,3-dioxane-4-acetate?
Methodological Answer:
- Temperature Control : Store at 2–8°C in airtight containers to prevent hydrolysis of the dioxane ring or tert-butyl ester .
- Light Sensitivity : Protect from UV light using amber glassware, as the aminoethyl group may undergo photooxidation .
- Moisture Avoidance : Use molecular sieves or nitrogen purging to mitigate ester hydrolysis .
Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points, solubility) across studies?
Methodological Answer:
- Multi-Technique Validation : Cross-validate melting points via differential scanning calorimetry (DSC) and hot-stage microscopy. For solubility, use shake-flask methods with HPLC quantification .
- Crystallization Screening : Explore polymorph formation using solvents of varying polarity (e.g., ethanol vs. hexane) to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
